

4-Methoxycyclohexanone: A Versatile Scaffold in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Methoxycyclohexanone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Methoxycyclohexanone** is a key building block in organic synthesis, prized for its bifunctional nature which allows for a diverse range of chemical transformations. Its rigid cyclic structure provides a valuable scaffold for the construction of complex molecular architectures, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of **4-methoxycyclohexanone**, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

4-Methoxycyclohexanone is a clear, pale yellow liquid with a molecular formula of $C_7H_{12}O_2$ and a molecular weight of 128.17 g/mol. [\[1\]](#) A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of **4-Methoxycyclohexanone**

Property	Value	Reference
CAS Number	13482-23-0	[1]
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
Appearance	Clear, pale yellow liquid	
Boiling Point	189.3 ± 33.0 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm ³	[2]
Refractive Index	1.441	[2]
Flash Point	69 °C	
Solubility	Soluble in chloroform, ethyl acetate, methanol	

Table 2: Spectroscopic Data of **4-Methoxycyclohexanone**

Spectroscopic Technique	Key Peaks and Assignments
^1H NMR	Spectral data for the closely related 4-methylcyclohexanone shows characteristic peaks for the methyl group and the cyclohexanone ring protons. For 4-methoxycyclohexanone, one would expect a singlet for the methoxy protons around 3.3 ppm, and multiplets for the ring protons.[3]
^{13}C NMR	For 4-methylcyclohexanone, the carbonyl carbon appears around 212 ppm, with other ring carbons appearing between 20-50 ppm.[4] A similar pattern is expected for 4-methoxycyclohexanone, with the methoxy carbon appearing around 55-60 ppm.
IR (Infrared) Spectroscopy	A strong absorption band characteristic of the C=O stretch in a cyclic ketone is expected around 1715 cm^{-1} . [5] C-O stretching vibrations for the methoxy group would be observed in the 1000-1300 cm^{-1} region.
Mass Spectrometry (MS)	The molecular ion peak (M^+) would be observed at $m/z = 128$. Key fragmentation patterns would involve the loss of the methoxy group ($-\text{OCH}_3$, $\text{M}-31$) and alpha-cleavage of the ketone.[6]

Synthesis of 4-Methoxycyclohexanone

Several synthetic routes to **4-methoxycyclohexanone** have been developed, each with its own advantages and limitations. The choice of method often depends on the desired scale, cost, and environmental considerations.

Table 3: Comparison of Synthetic Methods for **4-Methoxycyclohexanone**

Starting Material	Reagents and Conditions	Yield	Advantages	Disadvantages	Reference
4-Methoxyphenol	H ₂ , Pd/C, 150-160 °C, 5-6 Kg/cm ² pressure	87-96%	High yield, one-step process	Requires high pressure and temperature	[7]
4-Methoxycyclohexanol	Pyridinium chlorochromate (PCC), CH ₂ Cl ₂	Good	Mild conditions	Use of a chromium-based oxidant	
4-Methoxycyclohexanol	H ₂ O ₂ , molecular sieve supported phosphotungstic acid catalyst	High	Environmentally friendly, high yield	Requires specialized catalyst	
1,4-Cyclohexanedione monoethylene ketal	1. Reduction 2. Methylation 3. Hydrolysis	Moderate	Multi-step, low overall yield		

Experimental Protocols

1. Catalytic Hydrogenation of 4-Methoxyphenol

This method provides a high-yield, one-step synthesis of **4-methoxycyclohexanone**.

- Procedure: A mixture of 4-methoxyphenol (124 g), methyl cyclohexane (180 g), borax (0.6 g), and 5% palladium on carbon (Pd/C) (1.5 g) is placed in an autoclave. The mixture is hydrogenated at 150 °C under a pressure of 5-6 Kg/cm². After the reaction is complete, the mixture is cooled and the catalyst is filtered off. The solvent is removed by distillation to yield **4-methoxycyclohexanone**.[\[7\]](#)

2. Oxidation of 4-Methoxycyclohexanol

This method utilizes a common oxidizing agent to convert the corresponding alcohol to the ketone.

- Procedure: To a solution of pyridinium chlorochromate (PCC) in dichloromethane, a solution of 4-methoxycyclohexanol in dichloromethane is added. The reaction is stirred at room temperature for several hours. The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts. The solvent is evaporated to give **4-methoxycyclohexanone**, which can be further purified by distillation.

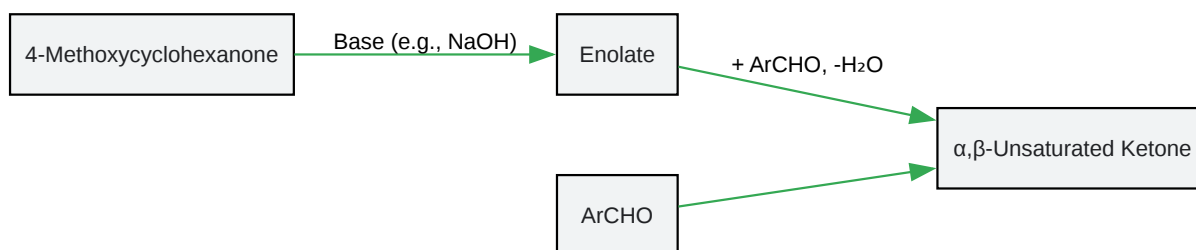
4-Methoxycyclohexanone as a Building Block

The ketone and the methoxy-substituted cyclohexane ring of **4-methoxycyclohexanone** provide two points of reactivity, making it a versatile building block for the synthesis of more complex molecules.

Key Reactions

1. Aldol Condensation:

4-Methoxycyclohexanone can undergo base-catalyzed aldol condensation with aromatic aldehydes to form α,β -unsaturated ketones, which are precursors to various biologically active compounds.

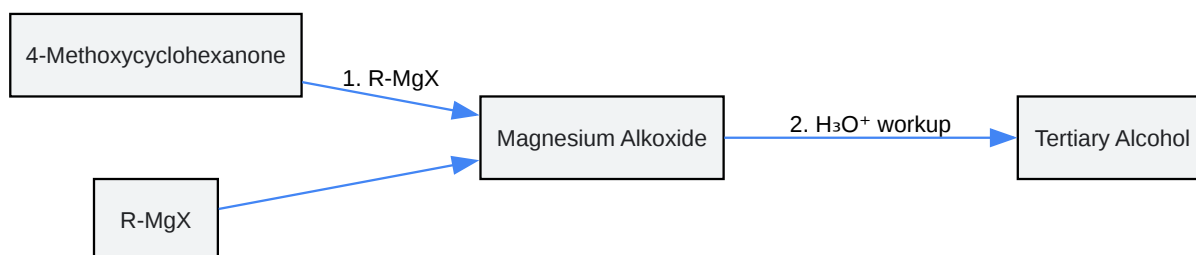


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Caption: Aldol condensation of **4-methoxycyclohexanone**.

2. Grignard Reaction:

The carbonyl group of **4-methoxycyclohexanone** readily reacts with Grignard reagents ($R-MgX$) to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.



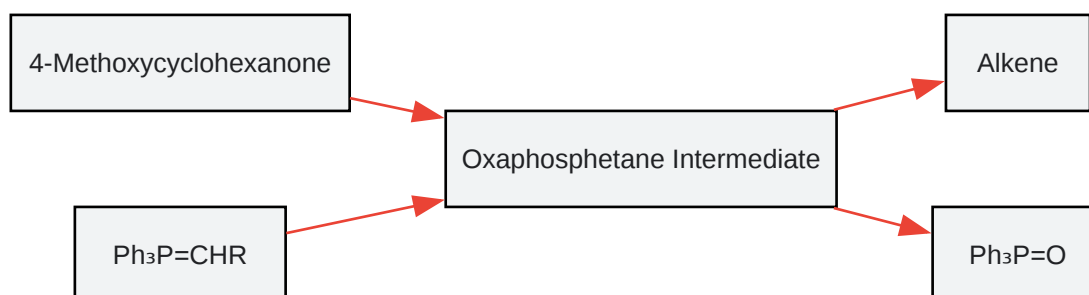
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Caption: Grignard reaction with **4-methoxycyclohexanone**.

- Experimental Protocol (Adapted from a general procedure for cyclohexanone): To a solution of **4-methoxycyclohexanone** in anhydrous diethyl ether at 0 °C, a solution of the Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting tertiary alcohol can be purified by column chromatography.[8][9]

3. Wittig Reaction:

The Wittig reaction allows for the conversion of the carbonyl group of **4-methoxycyclohexanone** into a carbon-carbon double bond, providing a route to various substituted cyclohexenes.



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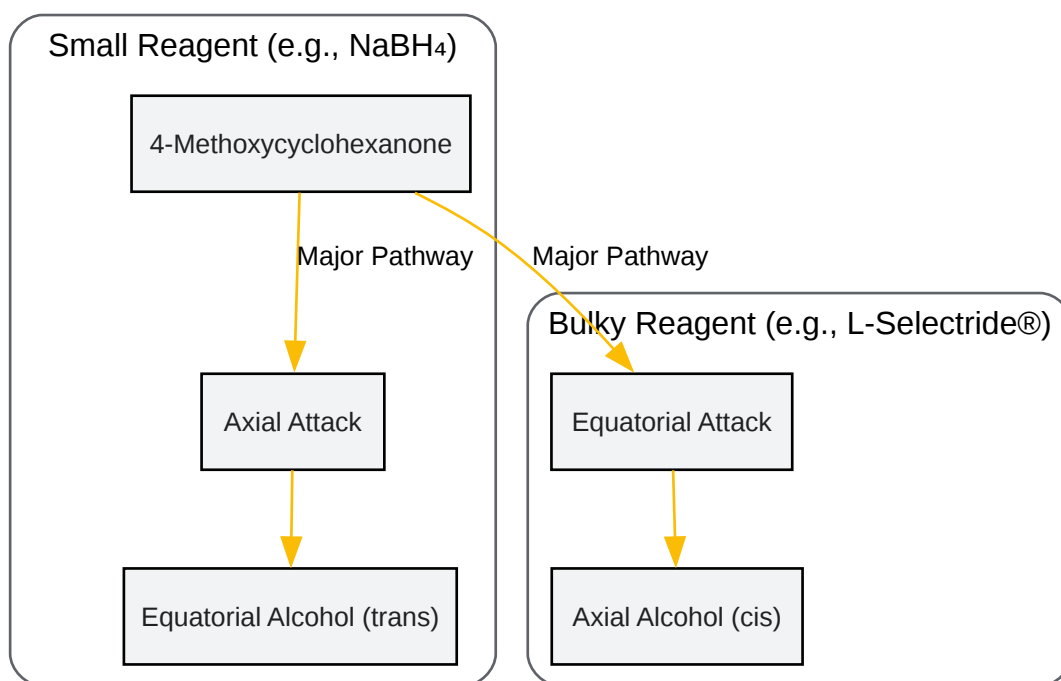
Caption: Wittig reaction of **4-methoxycyclohexanone**.

- Experimental Protocol (Adapted from a general procedure): To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. A solution of **4-methoxycyclohexanone** in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting alkene can be purified by chromatography.[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

4. Stereoselective Reduction:

The reduction of the carbonyl group in **4-methoxycyclohexanone** can lead to the formation of two diastereomeric alcohols (cis and trans). The stereochemical outcome can be controlled by the choice of the reducing agent.

- Small Hydride Reagents (e.g., NaBH₄): These reagents typically favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol as the major product.[\[8\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Bulky Hydride Reagents (e.g., L-Selectride®): These sterically hindered reagents favor equatorial attack, resulting in the axial alcohol as the major product.[\[13\]](#)



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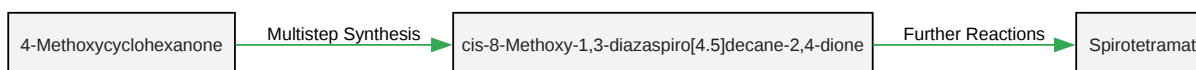
Caption: Stereoselective reduction of **4-methoxycyclohexanone**.

Applications in Drug Discovery and Agrochemicals

The **4-methoxycyclohexanone** scaffold is present in several important commercial products and is a key intermediate in the synthesis of numerous biologically active molecules.

Spirotetramat: An Important Insecticide

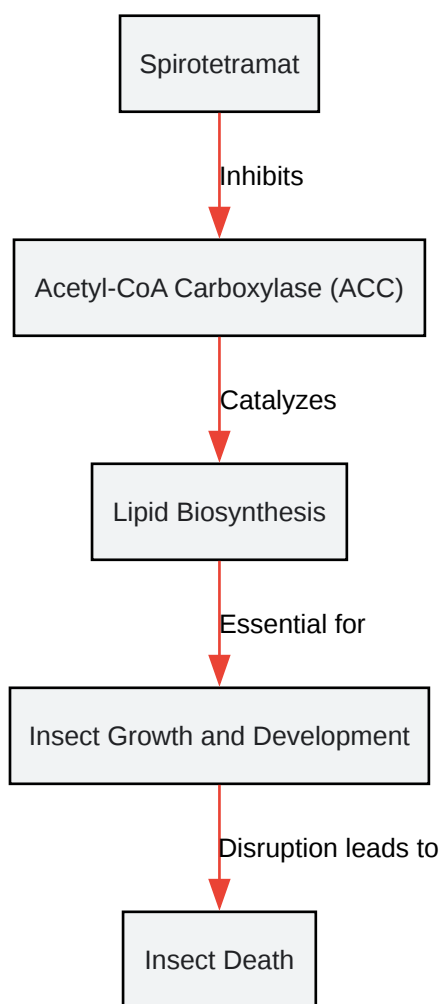
4-Methoxycyclohexanone is a crucial starting material for the synthesis of spirotetramat, a systemic insecticide effective against a broad range of sucking insects.^[16]



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Caption: Synthesis of Spirotetramat from **4-methoxycyclohexanone**.

The mode of action of spirotetramat involves the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis in insects.[3][4][17][18] This disruption of lipid metabolism prevents the insects from growing and developing, ultimately leading to their death.



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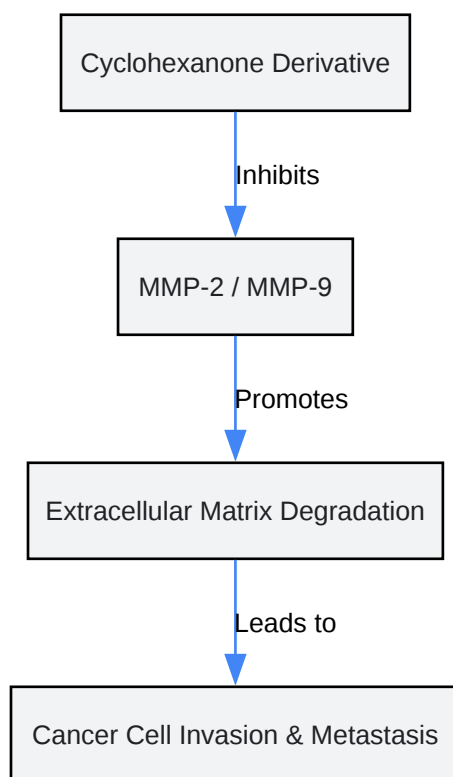
Caption: Mechanism of action of Spirotetramat.

Precursor to Potential Therapeutics

Derivatives of **4-methoxycyclohexanone** have shown promise as potential therapeutic agents, particularly in the areas of cancer and inflammation.

1. Anticancer Activity:

Chalcones and other cyclohexanone derivatives synthesized from precursors like **4-methoxycyclohexanone** have demonstrated anticancer properties. For instance, certain cyclohexanone curcumin analogs have been shown to inhibit matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis.^{[19][20][21][22]}

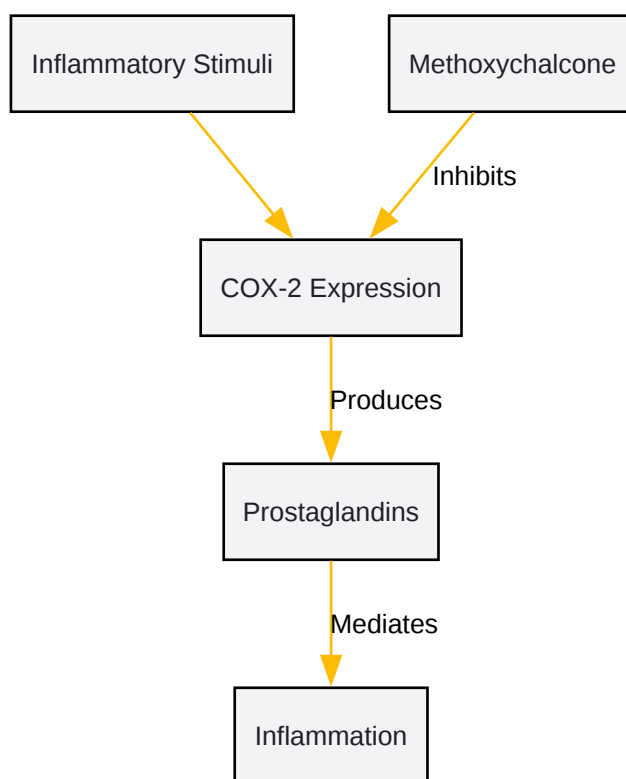


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Caption: Inhibition of MMPs by cyclohexanone derivatives.

2. Anti-inflammatory Activity:

Methoxychalcones, which can be synthesized from **4-methoxycyclohexanone**, have been found to possess anti-inflammatory properties. Their mechanism of action can involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.^{[16][17][18][23][24]}



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Caption: COX-2 inhibition pathway by methoxychalcones.

Furthermore, pinguisane-type sesquiterpenoids, some of which have been synthesized using cyclohexanone derivatives, have shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in macrophages.[25][26]

Conclusion

4-Methoxycyclohexanone is a versatile and valuable building block in organic synthesis. Its accessible synthesis and the reactivity of its ketone functionality provide a robust platform for the creation of a wide array of complex molecules. Its importance is highlighted by its use in the production of the commercial insecticide spirotetramat and its role as a precursor to compounds with promising anticancer and anti-inflammatory activities. For researchers in drug discovery and development, **4-methoxycyclohexanone** offers a synthetically tractable scaffold for the design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this building block is likely to lead to the discovery of new and valuable molecules with diverse applications.

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